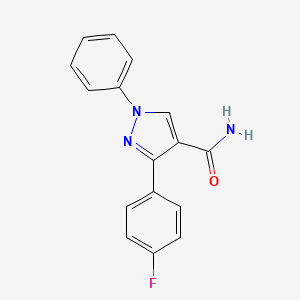

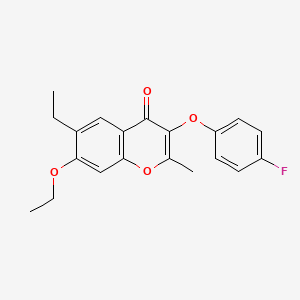

![molecular formula C16H15N3O2S B5833414 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide

Overview

Description

“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide” is a complex organic compound. It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . It is available for purchase for research purposes .

Synthesis Analysis

The synthesis of such compounds often involves the reactions of amines as nucleophiles. This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides . The reactions of primary amines with halogenoalkanes can give a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. All amines contain an active lone pair of electrons on the very electronegative nitrogen atom . These electrons are attracted to positive parts of other molecules or ions .Chemical Reactions Analysis

Amines are good nucleophiles and can undergo a variety of reactions. They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also undergo reactions with aldehydes and ketones to yield imines .Scientific Research Applications

Seed Preservation and Agricultural Applications

AMBC’s role in seed preservation aligns with the EU-funded INCREASE project . By understanding its impact on seed viability and germination, researchers can improve seed storage methods. Additionally, AMBC derivatives may enhance crop growth or protect against pests and diseases.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-2-3-7-11(10)15(21)19-16(22)18-13-9-5-4-8-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGHSJGTXLMUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

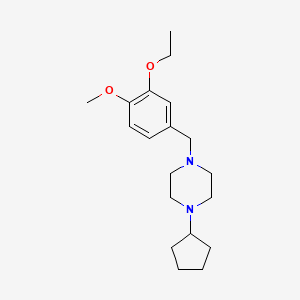

![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)

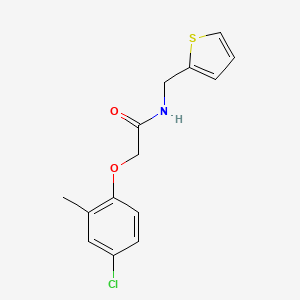

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)

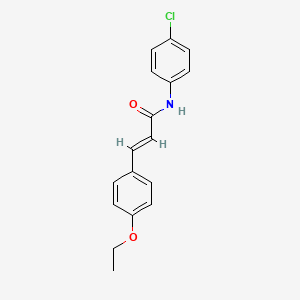

![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)

![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)

![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)

![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)

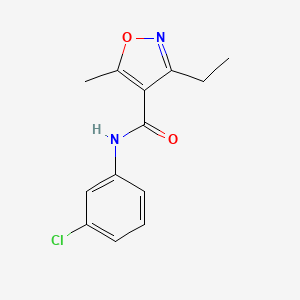

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)